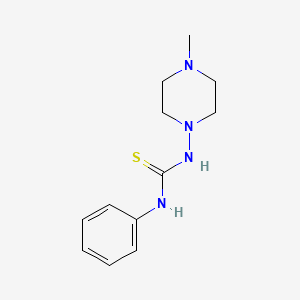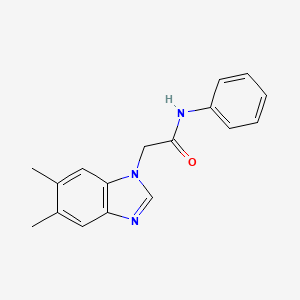
1-(3-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-(3-pyridinylmethyl)piperazine, commonly referred to as MPMP, is a chemical compound that belongs to the piperazine family. It is widely used in scientific research to study its mechanism of action and its biochemical and physiological effects. The purpose of
Mécanisme D'action
The mechanism of action of MPMP involves its binding to the 5-HT1A receptor, which leads to the activation of downstream signaling pathways. This activation results in the modulation of neurotransmitter release, which in turn affects mood, anxiety, and stress. MPMP has also been found to have an effect on the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.
Biochemical and Physiological Effects:
MPMP has been shown to have a wide range of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for the regulation of mood and behavior. MPMP has also been shown to have an effect on the activity of the HPA axis, which is involved in the regulation of stress response. In addition, MPMP has been found to have an effect on the expression of genes involved in the regulation of mood and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for use in lab experiments. It has a high affinity for the 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in mood and anxiety. MPMP is also relatively stable and can be easily synthesized using the method described above. However, there are also some limitations to the use of MPMP in lab experiments. One limitation is that it has a relatively short half-life, which means that its effects may be short-lived. In addition, MPMP has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on MPMP. One direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in the regulation of mood and anxiety. Another direction is to study the effects of MPMP in animal models of mood and anxiety disorders, such as depression and post-traumatic stress disorder. Finally, there is a need for further research to elucidate the precise mechanism of action of MPMP, including its downstream signaling pathways and its effects on gene expression.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction between 3-methoxybenzyl chloride and 3-pyridinemethanol in the presence of piperazine. The resulting product is then purified using column chromatography to obtain pure MPMP. This synthesis method has been widely used in the production of MPMP for scientific research purposes.
Applications De Recherche Scientifique
MPMP has been extensively used in scientific research to study its mechanism of action and its biochemical and physiological effects. It has been found to have an affinity for the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. MPMP has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are important for the regulation of mood and behavior.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-21-17-6-2-5-16(12-17)20-10-8-19(9-11-20)14-15-4-3-7-18-13-15/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVSRZFPCNRHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)



![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide](/img/structure/B5844622.png)


![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(4-chloro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5844635.png)
![ethyl 2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5844638.png)

![3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5844646.png)